3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino]-
3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino]-
Brand Name:
Vulcanchem
CAS No.:
55841-80-0
VCID:
VC21052509
InChI:
InChI=1S/C11H10ClN3O2S/c12-8-4-1-2-5-9(8)15-11-10(18(13,16)17)6-3-7-14-11/h1-7H,(H,14,15)(H2,13,16,17)
SMILES:
C1=CC=C(C(=C1)NC2=C(C=CC=N2)S(=O)(=O)N)Cl
Molecular Formula:
C11H10ClN3O2S
Molecular Weight:
283.73 g/mol
3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino]-
CAS No.: 55841-80-0
Cat. No.: VC21052509
Molecular Formula: C11H10ClN3O2S
Molecular Weight: 283.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55841-80-0 |
|---|---|
| Molecular Formula | C11H10ClN3O2S |
| Molecular Weight | 283.73 g/mol |
| IUPAC Name | 2-(2-chloroanilino)pyridine-3-sulfonamide |
| Standard InChI | InChI=1S/C11H10ClN3O2S/c12-8-4-1-2-5-9(8)15-11-10(18(13,16)17)6-3-7-14-11/h1-7H,(H,14,15)(H2,13,16,17) |
| Standard InChI Key | DHKDHXNHHVIRGT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NC2=C(C=CC=N2)S(=O)(=O)N)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)NC2=C(C=CC=N2)S(=O)(=O)N)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator